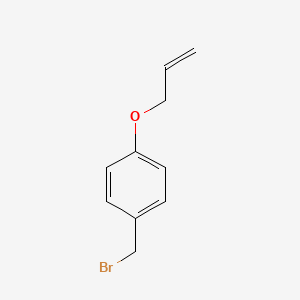

4-Allyloxybenzyl bromide

描述

Contextualization within Benzylic Halide and Allyl Ether Chemistry

From a structural standpoint, 4-allyloxybenzyl bromide is a derivative of toluene (B28343) where one of the methyl hydrogens is replaced by a bromine atom, and a hydrogen on the benzene (B151609) ring is substituted with an allyloxy group. This places it firmly within the class of benzylic halides. wikipedia.org Benzylic halides are compounds where a halogen atom is attached to the carbon atom directly connected to a benzene ring. doubtnut.com This benzylic position is known for its heightened reactivity in nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the resulting carbocation intermediate through resonance. ucalgary.capearson.com Consequently, benzylic halides readily participate in both SN1 and SN2 reactions, making them excellent precursors for a wide array of chemical transformations. ucalgary.cayoutube.com

Simultaneously, the presence of the allyl ether functional group (R-O-R') where an ether is attached to an allylic carbon—a carbon adjacent to a carbon-carbon double bond—is a defining feature of this compound. fiveable.me Allyl ethers are recognized for their utility as protecting groups for alcohols in multi-step organic syntheses. fiveable.me They exhibit stability under a range of reaction conditions, including basic and neutral environments, yet can be selectively cleaved when necessary. fiveable.meorganic-chemistry.org This dual functionality within a single molecule underpins the significance of this compound as a synthetic building block.

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its capacity to act as a versatile synthetic intermediate, a role stemming from the distinct reactivity of its two functional groups. The benzyl (B1604629) bromide portion serves as an effective electrophile, readily undergoing nucleophilic substitution to introduce the 4-allyloxybenzyl group into various molecules. wikipedia.org This property is harnessed in the synthesis of more complex structures, including polymers and pharmacologically active compounds. chemicalbook.comwikipedia.org

The allyl ether group, on the other hand, often functions as a protecting group for the phenolic hydroxyl. fiveable.me This strategy is employed to mask the reactivity of the hydroxyl group while other chemical modifications are performed on the molecule. fiveable.me The allyl group can be later removed under specific conditions to regenerate the free phenol (B47542). organic-chemistry.org For instance, the synthesis of certain benzamide (B126) analogs, which act as modulators of neuronal nicotinic receptors, utilizes 4-allyloxybenzoyl chloride, a derivative of this compound. nih.gov In this synthesis, the allyl group serves to protect the phenolic hydroxyl during the formation of the benzoyl chloride and subsequent amidation reactions. nih.gov

Furthermore, the allyl group itself can participate in a variety of chemical reactions. A notable example is the Claisen rearrangement, a fiveable.mefiveable.me-sigmatropic rearrangement of allyl vinyl ethers that leads to the formation of γ,δ-unsaturated carbonyl compounds. redalyc.org While not a direct reaction of this compound itself, the allyloxy moiety can be a precursor to such rearrangements in more complex synthetic schemes.

Overview of Research Trajectories and Future Prospects

Current research involving this compound and related structures continues to explore and expand its synthetic applications. One area of focus is its use in the synthesis of novel polymers and materials. For example, it has been used in the preparation of calixarene (B151959) derivatives, which are employed as high-performance UV-curing oligomers. researchgate.net In these applications, the 4-allyloxybenzyl group is introduced to build larger, functionalized macrocycles. researchgate.net

The development of new and more efficient methods for the cleavage of allyl ethers remains an active area of research. organic-chemistry.org While traditional methods exist, the discovery of milder and more selective deprotection strategies would further enhance the utility of this compound as a protecting group precursor.

Looking ahead, the unique combination of a reactive benzylic halide and a versatile allyl ether in this compound will likely continue to inspire innovative synthetic strategies. Its application in the construction of complex natural products, functional polymers, and new pharmaceutical agents is anticipated to grow. As chemists continue to seek out efficient and selective synthetic methodologies, the demand for multifunctional building blocks like this compound is poised to increase, solidifying its role as a valuable compound in the arsenal (B13267) of contemporary organic chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.1 g/mol |

| Synonyms | 1-(Allyloxy)-4-(bromomethyl)benzene |

This table contains data for this compound.

属性

IUPAC Name |

1-(bromomethyl)-4-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUUZYHKKUIYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464404 | |

| Record name | 4-allyloxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143116-30-7 | |

| Record name | 4-allyloxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-(prop-2-en-1-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Allyloxybenzyl Bromide

Precursor Synthesis via Allylation Reactions

The initial step in synthesizing 4-Allyloxybenzyl bromide involves the introduction of an allyl group to a phenolic substrate, forming an allyl ether. This is most commonly achieved through a nucleophilic substitution reaction.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including the allyloxy precursors required for this compound. wikipedia.orgchemistrytalk.org This reaction involves the deprotonation of a phenol (B47542) by a base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction. wikipedia.orgjk-sci.commasterorganicchemistry.com

For the synthesis of the precursor, 4-hydroxybenzaldehyde (B117250) is a common starting material. The reaction proceeds by treating 4-hydroxybenzaldehyde with allyl bromide in the presence of a base. The base deprotonates the hydroxyl group of the phenol, creating a phenoxide which then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide to form 4-allyloxybenzaldehyde.

Commonly used bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). jk-sci.com The choice of solvent is also crucial, with polar aprotic solvents like acetone (B3395972) or N,N-dimethylformamide (DMF) being typical, as they can solvate the cation of the base while not interfering with the nucleophilic attack. jk-sci.com

Table 1: Representative Conditions for Williamson Ether Synthesis of 4-Allyloxybenzaldehyde

| Phenolic Substrate | Allylating Agent | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Allyl bromide | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 4-Allyloxybenzaldehyde | |

| 4-Bromophenol | Benzyl (B1604629) bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | Stirring at room temperature | 4-Benzyloxybromobenzene | chemicalbook.com |

A significant challenge in the functionalization of phenols is controlling the regioselectivity, specifically achieving O-allylation (formation of an ether) versus C-allylation (formation of a new C-C bond at the aromatic ring). rsc.org While various catalytic systems have been developed to favor C-allylation, the conditions of the Williamson ether synthesis strongly favor the desired O-allylation product. acs.orgacs.orgresearchgate.net

The formation of the phenoxide ion under basic conditions makes the oxygen atom the most potent nucleophile in the molecule. The subsequent SN2 reaction with a primary alkyl halide like allyl bromide is kinetically favored at the oxygen atom, leading to the formation of the allyl ether as the major product. masterorganicchemistry.comlibretexts.org Factors that ensure high regioselectivity for O-allylation include the use of a primary alkyl halide and conditions that promote the SN2 mechanism. wikipedia.orglibretexts.org

Bromination Strategies for Benzylic Positions

Once the 4-allyloxybenzyl precursor is obtained, the next critical step is the selective bromination of the benzylic position. If the precursor is 4-allyloxybenzaldehyde, it must first be reduced to 4-allyloxybenzyl alcohol. The subsequent conversion of this benzylic alcohol to the corresponding bromide is a key transformation.

The transformation of a benzylic alcohol into a benzylic bromide is a common procedure in organic synthesis. organic-chemistry.org Several methods are available, with some offering mild conditions and high yields, which are crucial for substrates containing other sensitive functional groups like an allyl ether.

The Appel reaction is a reliable method for converting alcohols to alkyl halides under mild, neutral conditions, making it well-suited for this synthesis. organic-chemistry.orgcommonorganicchemistry.com This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄), to convert an alcohol into an alkyl bromide. organic-chemistry.orgtcichemicals.com

The mechanism involves the initial reaction of triphenylphosphine with carbon tetrabromide to form a phosphonium (B103445) salt. The alcohol's oxygen atom then attacks the phosphorus atom, creating an oxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group, which is subsequently displaced by the bromide ion via an SN2 mechanism to yield the final alkyl bromide product and triphenylphosphine oxide as a byproduct. organic-chemistry.org This method is highly efficient for primary, secondary, and benzylic alcohols. organic-chemistry.orgorganic-chemistry.org

Table 2: Conditions for Appel Reaction on Benzylic Alcohols

| Alcohol Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Methoxybenzyl alcohol | CBr₄, PPh₃ | Ether | Ice cooling, then room temp. for 3 hrs | 4-Methoxybenzyl bromide | 47% | |

| 2-Phenylethyl alcohol | CBr₄, PPh₃ | Dichloromethane (B109758) | 0 °C, then room temp. for 1 hr | (2-Bromoethyl)benzene | 96% | tcichemicals.com |

While the Appel reaction is effective, other reagents can also be employed for the bromination of benzylic alcohols. Thionyl bromide (SOBr₂) is an analogue of the more commonly used thionyl chloride and can convert alcohols to alkyl bromides. stackexchange.com However, thionyl bromide is less stable and its reactions can be less efficient compared to thionyl chloride, sometimes leading to undesired side products. stackexchange.com

Other common brominating agents for alcohols include phosphorus tribromide (PBr₃). commonorganicchemistry.com This reagent is also effective for converting primary and secondary alcohols to their corresponding bromides via an SN2 mechanism. Additionally, reacting benzylic alcohols with hydrobromic acid (HBr) can also yield the desired benzyl bromide, as demonstrated in the synthesis of 4-cyanobenzyl bromide from p-cyanobenzyl alcohol. google.com These methods represent alternative strategies that could be adapted for the synthesis of this compound from its alcohol precursor.

Radical Bromination Approaches

Radical bromination at the benzylic position, a carbon atom directly attached to an aromatic ring, is a well-established transformation in organic chemistry. masterorganicchemistry.comcommonorganicchemistry.com For the synthesis of this compound from 4-allyloxytoluene, the Wohl-Ziegler reaction is the most pertinent and commonly utilized method. masterorganicchemistry.comscientificupdate.com This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions (UV light). commonorganicchemistry.comorganic-chemistry.org

The primary advantage of using NBS is its ability to provide a constant, low concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.commasterorganicchemistry.com This is crucial for selectivity, as high concentrations of Br₂ could lead to undesirable side reactions, such as electrophilic addition to the allyl group's double bond or electrophilic aromatic substitution on the benzene (B151609) ring. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an inert solvent, classically carbon tetrachloride (CCl₄), although due to toxicity and environmental concerns, alternative solvents like dichloromethane or acetonitrile are now more commonly used. organic-chemistry.org

The general conditions for the radical bromination of a substituted toluene (B28343), which are applicable to 4-allyloxytoluene, are summarized in the table below.

| Parameter | Typical Condition | Rationale/Notes |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂ to favor benzylic substitution. masterorganicchemistry.com |

| Substrate | 4-Allyloxytoluene | The precursor with the benzylic methyl group to be brominated. |

| Initiator | AIBN or Benzoyl Peroxide (BPO) / UV light | Initiates the radical chain reaction. organic-chemistry.org |

| Solvent | Carbon Tetrachloride (CCl₄), Dichloromethane, Acetonitrile | Inert solvent to dissolve reactants. CCl₄ is traditional but less common now due to safety issues. organic-chemistry.org |

| Temperature | Elevated (e.g., reflux) | Promotes the homolytic cleavage of the initiator and propagation of the radical chain. commonorganicchemistry.com |

Mechanistic Considerations in Benzylic Bromide Formation

The formation of this compound via radical bromination of 4-allyloxytoluene proceeds through a well-understood free-radical chain mechanism. chemistrysteps.com This mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN or BPO) upon heating or exposure to UV light, which generates two radicals. These initiator radicals then react with the trace amounts of HBr present or NBS itself to generate a bromine radical (Br•), which is the key chain-carrying species. chemistrysteps.comlibretexts.org

Propagation: This stage consists of two repeating steps:

Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-allyloxytoluene. This step is highly selective for the benzylic position because the C-H bonds at this position are weaker than other sp³ hybridized C-H bonds in the molecule. libretexts.org This weakness is due to the formation of a resonance-stabilized benzylic radical. The unpaired electron in the 4-allyloxybenzyl radical is delocalized over the benzene ring, significantly increasing its stability compared to a simple alkyl radical. masterorganicchemistry.comlibretexts.org

Bromination: The newly formed 4-allyloxybenzyl radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical. libretexts.org This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction. chemistrysteps.comyoutube.com

Termination: The chain reaction is terminated when any two radical species combine, for instance, two bromine radicals forming Br₂, or a bromine radical and a benzylic radical.

The resonance stabilization of the benzylic radical intermediate is the cornerstone of the reaction's selectivity for the benzylic position. The unpaired electron can be delocalized to the ortho and para positions of the benzene ring, as depicted in the resonance structures.

Optimization of Synthetic Pathways

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of the reaction conditions to maximize yield and selectivity while ensuring a safe and efficient process.

Yield and Selectivity Enhancement in Multi-Step Syntheses

In the context of synthesizing this compound, the primary challenge is often controlling the selectivity of the benzylic bromination to favor the mono-brominated product over the di-brominated byproduct (4-allyloxybenzal bromide). scientificupdate.com Over-bromination is a common issue in Wohl-Ziegler reactions. scientificupdate.com

Several strategies can be employed to enhance yield and selectivity:

Stoichiometry Control: Careful control over the stoichiometry of NBS is critical. Using a slight excess of the substrate (4-allyloxytoluene) relative to NBS can help minimize the formation of the di-bromo byproduct.

Reaction Time and Temperature: Monitoring the reaction progress closely, for example by TLC or GC, allows for quenching the reaction once the starting material is consumed, preventing further reaction to the di-brominated species. The reaction temperature can also influence selectivity; higher temperatures might increase the reaction rate but can sometimes lead to more side products. googleapis.com

Controlled Addition of Reagents: Slow, portion-wise, or continuous addition of the radical initiator can help maintain a steady, low concentration of radicals, which can improve selectivity.

Choice of Initiator and Solvent: The choice of initiator and solvent can influence the reaction kinetics and selectivity. For instance, photo-initiated reactions in solvents like dichloromethane have been shown to improve yields in some benzylic brominations compared to thermally initiated reactions in other solvents. gla.ac.ukgla.ac.uk

The following table outlines key parameters and their impact on optimizing the synthesis.

| Parameter for Optimization | Objective | Method/Consideration | Potential Outcome |

|---|---|---|---|

| NBS Stoichiometry | Minimize Di-bromination | Use ≤ 1.0 equivalent of NBS relative to 4-allyloxytoluene. | Increased selectivity for this compound. scientificupdate.com |

| Reaction Monitoring | Prevent Over-reaction | Monitor via TLC, GC, or HPLC and quench upon consumption of starting material. | Higher purity of the crude product. |

| Initiation Method | Improve Selectivity and Yield | Compare thermal initiation (AIBN, BPO) with photochemical initiation (UV light). | Photochemical methods can offer higher selectivity in certain cases. gla.ac.ukgla.ac.uk |

| Solvent Choice | Enhance Safety and Efficiency | Replace hazardous solvents like CCl₄ with alternatives such as acetonitrile or dichloromethane. organic-chemistry.org | A greener and potentially more efficient process. |

Scale-Up Considerations for Laboratory and Industrial Research

Transitioning the synthesis of this compound from a laboratory scale to an industrial or pilot-plant scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Safety: Radical brominations can be highly exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway. The use of NBS is generally safer than using molecular bromine, but it is still a hazardous reagent. acs.org A mixture of NBS and some initiators can also be highly corrosive. scientificupdate.com

Process Control: Maintaining a consistent low concentration of bromine is even more critical at scale to control selectivity and prevent runaway reactions. Batch processes, common in the lab, can be difficult to control on a large scale due to challenges with mixing and heat transfer.

Transition to Continuous Flow: Modern chemical manufacturing is increasingly moving towards continuous flow processes, especially for highly reactive and potentially hazardous reactions like photochemical brominations. acs.org Flow reactors offer significantly better control over reaction parameters such as temperature, residence time, and mixing. They also have a much higher surface-area-to-volume ratio, which allows for superior heat transfer and more efficient irradiation in photochemical setups. acs.org

Productivity and Space-Time Yield: Continuous flow processes can lead to dramatic increases in productivity and space-time yield (the amount of product produced per unit volume of reactor per unit time). For example, a photochemical benzylic bromination process was scaled up from a lab-scale reactor with a productivity of 0.3 kg/h to a pilot-scale reactor achieving 4.1 kg/h . acs.org

Downstream Processing: The isolation and purification of the product become more significant at scale. The succinimide (B58015) byproduct from NBS is insoluble in nonpolar solvents like CCl₄ and can be removed by filtration, which is an advantage. organic-chemistry.org However, subsequent purification of the this compound from unreacted starting material and di-brominated byproduct will likely require large-scale chromatography or distillation, which adds to the process cost and complexity.

Chemical Reactivity and Transformation Pathways of 4 Allyloxybenzyl Bromide

Nucleophilic Substitution Reactions

As a primary benzylic halide, 4-allyloxybenzyl bromide readily undergoes nucleophilic substitution reactions, primarily through an SN2 mechanism. In this single-step process, a nucleophile attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the bromide ion. This pathway is favored due to the accessibility of the primary carbon and the stability of the transition state. These reactions are fundamental for introducing the 4-allyloxybenzyl moiety onto various substrates, leading to the formation of new carbon-oxygen, carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds.

O-Alkylation Reactions

The reaction of this compound with oxygen-containing nucleophiles, such as alcohols and phenols, is a common method for the synthesis of ethers. This transformation, often referred to as the Williamson ether synthesis, typically proceeds under basic conditions. A base is used to deprotonate the hydroxyl group of the alcohol or phenol (B47542), generating a more potent alkoxide or phenoxide nucleophile, which then displaces the bromide from the benzylic carbon.

Commonly used bases include alkali metal hydroxides (e.g., KOH) and carbonates (e.g., K₂CO₃), often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) to enhance the nucleophilicity of the oxygen species. The reaction is generally efficient, providing high yields of the corresponding 4-allyloxybenzyl ethers.

| Nucleophile | Reagents and Conditions | Product | Yield |

| Phenol | K₂CO₃, Acetone (B3395972), Reflux | 1-(Allyloxy)-4-(phenoxymethyl)benzene | High |

| 4-Methoxyphenol | NaOH, DMF, Room Temp. | 1-(Allyloxy)-4-[(4-methoxyphenoxy)methyl]benzene | High |

| Ethanol (B145695) | NaH, THF, 0 °C to Room Temp. | 1-(Allyloxy)-4-(ethoxymethyl)benzene | Good |

This table presents representative examples of O-alkylation reactions based on established methods for benzyl (B1604629) bromides.

S-Alkylation Reactions

Analogous to O-alkylation, this compound reacts readily with sulfur nucleophiles, such as thiols and thiophenols, to form thioethers (sulfides). The high nucleophilicity of sulfur makes these reactions particularly efficient. The process typically involves the deprotonation of the thiol to form a thiolate anion, which serves as the active nucleophile.

This transformation is often carried out using a base like sodium hydroxide (B78521) or potassium carbonate in a suitable solvent such as ethanol or DMF. An alternative one-pot method involves the reaction of the benzyl halide with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed in situ with a base to generate the thiolate. This intermediate subsequently reacts with another equivalent of the halide to produce the thioether, avoiding the need to handle volatile and malodorous thiols directly.

| Nucleophile | Reagents and Conditions | Product | Yield |

| Thiophenol | K₂CO₃, DMF, Room Temp. | 4-(Allyloxy)benzylsulfane | Excellent |

| Ethanethiol | NaOEt, Ethanol, Reflux | 4-(Allyloxy)benzylsulfane | High |

| Thiourea (followed by hydrolysis and reaction) | 1. Thiourea, Methanol, Reflux2. NaOH, Reflux | Bis[4-(allyloxy)benzyl] sulfide | High |

This table illustrates typical S-alkylation reactions based on documented procedures for benzyl halides.

N-Alkylation Reactions

Nitrogen-containing compounds, including primary and secondary amines as well as nitrogen-based heterocycles, are effective nucleophiles for the alkylation of this compound. These reactions lead to the formation of more substituted amines and N-benzylated heterocyclic systems, which are common structural motifs in pharmaceuticals.

The reaction with amines can sometimes lead to overalkylation, as the product amine can also be nucleophilic. However, by controlling the stoichiometry and reaction conditions, mono-alkylation can be favored. For heterocyclic compounds like indazole, N-alkylation can result in a mixture of regioisomers (e.g., N-1 and N-2 substitution). The regioselectivity can be influenced by the choice of base and solvent, with systems like sodium hydride in tetrahydrofuran (B95107) often favoring N-1 alkylation for certain substituted indazoles.

| Nucleophile | Reagents and Conditions | Product | Yield |

| Aniline (B41778) | K₂CO₃, ACN, Reflux | N-[4-(Allyloxy)benzyl]aniline | Good |

| Piperidine | Et₃N, CH₂Cl₂, Room Temp. | 1-[4-(Allyloxy)benzyl]piperidine | High |

| 1H-Indazole | NaH, THF, 0 °C to Room Temp. | 1-[4-(Allyloxy)benzyl]-1H-indazole | Good-High (Regioisomer mixture possible) |

This table shows representative N-alkylation reactions based on established protocols for benzyl bromides.

C-Alkylation Reactions (e.g., with stabilized carbanions, enolates)

Carbon nucleophiles, particularly stabilized carbanions derived from active methylene (B1212753) compounds, can be effectively alkylated with this compound. A classic example is the malonic ester synthesis, where diethyl malonate is deprotonated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then attacks the benzylic carbon of this compound in an SN2 reaction to form a new carbon-carbon bond.

The resulting product can be further hydrolyzed and decarboxylated to yield a carboxylic acid. This synthetic sequence is a powerful tool for carbon chain extension. Similar reactions can be performed with other active methylene compounds, such as ethyl acetoacetate, to produce ketones. These reactions are typically carried out in an aprotic solvent to prevent protonation of the enolate.

| Nucleophile (Precursor) | Reagents and Conditions | Product | Yield |

| Diethyl malonate | NaOEt, Ethanol, Reflux | Diethyl 2-[4-(allyloxy)benzyl]propanedioate | High |

| Ethyl acetoacetate | NaH, THF, Room Temp. | Ethyl 2-[4-(allyloxy)benzyl]-3-oxobutanoate | High |

| Cyclohexanone | LDA, THF, -78 °C to Room Temp. | 2-[4-(Allyloxy)benzyl]cyclohexan-1-one | Good |

This table provides examples of C-alkylation reactions based on standard synthetic methods for benzyl halides.

Heterocyclic Ring Formation via Alkylation

This compound can serve as a key building block in the synthesis of heterocyclic rings. While the compound itself does not typically form a ring in a single step, it is used to introduce the 4-allyloxybenzyl group onto a substrate, which then undergoes a subsequent intramolecular cyclization.

For instance, this compound can be used to N-alkylate an aniline derivative that also contains a tethered functional group suitable for cyclization. In one documented strategy, an ynamide is first reacted in a benzannulation process to create a substituted aniline. This aniline derivative is then subjected to N-alkylation with a benzyl bromide, followed by a ring-closing metathesis reaction to construct complex benzofused nitrogen heterocycles like benzazepines and benzazocines. This tandem approach demonstrates the utility of this compound in multi-step syntheses of complex molecular architectures.

Palladium-Mediated Transformations

Beyond its role in nucleophilic substitution, this compound is an effective substrate in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance.

A prominent example is the Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound. This compound can be coupled with various arylboronic acids or their corresponding trifluoroborate salts to synthesize diarylmethane derivatives. The catalytic cycle typically involves the oxidative addition of the benzyl bromide to a Pd(0) complex, followed by transmetalation with the boron reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield |

| Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 1-(Allyloxy)-4-benzylbenzene | Good |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 1-(Allyloxy)-4-(4-methoxybenzyl)benzene | Good |

| Potassium phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 1-(Allyloxy)-4-benzylbenzene | High |

This table summarizes typical conditions for the Suzuki-Miyaura coupling of benzylic bromides.

Selective Allyl Ether Cleavage and Deprotection Strategies

The allyl ether group is a versatile protecting group for alcohols and phenols due to its stability under a range of conditions. However, its selective cleavage is a crucial step in many synthetic sequences. Various methods have been developed for the deprotection of allyl ethers, which can be broadly categorized into isomerization-hydrolysis, oxidative cleavage, and transition metal-catalyzed approaches.

One of the most common strategies involves the isomerization of the allyl ether to a more labile enol ether, which is then hydrolyzed under mild acidic conditions. This isomerization is often achieved using a strong base such as potassium tert-butoxide (KOtBu). However, the use of strong bases may not be suitable for substrates that are sensitive to basic conditions. organic-chemistry.org

Transition metal catalysts, particularly those based on palladium, offer a milder alternative for allyl ether cleavage. For instance, 10% Palladium on carbon (Pd/C) can be used under mild and basic conditions to cleave allyl aryl ethers. organic-chemistry.org It is suggested that this reaction may proceed through a single electron transfer (SET) process rather than the formation of a π-allyl-palladium complex. organic-chemistry.org Another palladium-based method utilizes a Pd(0) catalyst in the presence of a barbituric acid derivative in a protic polar solvent, which can proceed at room temperature and is compatible with a wide array of functional groups.

Other reagents have also been employed for the cleavage of allyl ethers. A mixture of trihaloboranes can trigger a regioselective cleavage of unsymmetrical alkyl ethers, yielding an alkyl alcohol and an alkyl bromide with improved regioselectivity and yield compared to using boron tribromide (BBr₃) alone. organic-chemistry.org Additionally, tert-butyllithium (B1211817) has been shown to induce the cleavage of allylic ethers at low temperatures, likely through an SN2' mechanism. organic-chemistry.org

The following table summarizes various deprotection strategies for allyl ethers:

| Reagent/Catalyst | Conditions | Substrate Scope | Reference |

| KOtBu then mild acid | Isomerization followed by hydrolysis | General, but not for base-sensitive substrates | Organic Chemistry Portal organic-chemistry.org |

| 10% Pd/C | Mild, basic conditions | Allyl aryl ethers | Tetrahedron, 2004 organic-chemistry.org |

| SmI₂/H₂O/i-PrNH₂ | - | Alcohols and carbohydrates | Org. Lett., 2003 |

| Trihaloboranes | - | Unsymmetrical alkyl ethers | Org. Lett., 2018 organic-chemistry.org |

| tert-Butyllithium | Low temperature, n-pentane | Allylic ethers | Org. Lett., 2000 organic-chemistry.org |

| Pd(0)/Barbituric acid derivative | Room temperature, protic polar solvent | General, tolerates various functional groups | Synlett, 2007 |

Carbon-Carbon Bond Forming Reactions Involving the Allyl Moiety

While the allyl group in this compound is often treated as a protecting group, its inherent reactivity can be harnessed for the formation of new carbon-carbon bonds. The double bond of the allyl group can participate in various addition and cycloaddition reactions.

In a study involving a tin(IV) bis-o-amidophenolate complex, the reaction with allyl halides, including allyl bromide, resulted in the formation of a new carbon-carbon bond between the allylic fragment and the carbon atom at the 5-position of the ligand's o-iminoquinone ring. researchgate.net This process involves the addition of one equivalent of the allyl halide to the starting complex and is accompanied by a change in the redox state of one of the ligands. researchgate.net

Furthermore, transition metal-catalyzed reactions can activate the allyl group for C-C bond formation. For example, nickel-catalyzed coupling reactions of allyl ethers with alkyl tosylates have been developed to produce alkenes. uwindsor.ca Although this example doesn't directly use this compound, it demonstrates the potential for the allyl ether moiety to be a reactive partner in cross-coupling reactions.

The development of new synthetic methods continues to expand the possibilities for utilizing the allyl group in carbon-carbon bond formation, moving beyond its traditional role as a protecting group.

Cross-Coupling Methodologies

The benzylic bromide functionality of this compound makes it a suitable electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comlibretexts.org While there are numerous examples of Suzuki couplings with aryl bromides, the use of benzylic bromides is also established. nih.gov

A general procedure for benzylic Suzuki-Miyaura cross-coupling has been developed under microwave conditions, which allows for the coupling of heterocyclic compounds. nih.gov Optimized conditions often involve Pd(OAc)₂ as the catalyst, a phosphine (B1218219) ligand such as JohnPhos, a base like potassium carbonate, and a solvent like DMF. nih.gov This methodology has been used to synthesize a library of structurally diverse compounds. nih.gov The catalytic cycle for the Suzuki reaction involves three main steps: oxidative addition of the palladium(0) complex to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

The following table outlines typical components for a Suzuki-Miyaura reaction:

| Component | Examples |

| Electrophile | Aryl, vinyl, or benzyl halides (including bromides) |

| Nucleophile | Boronic acids, boronic esters, organotrifluoroborates organic-chemistry.org |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | PPh₃, JohnPhos, SPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | DMF, Dioxane, Toluene (B28343), Water mixtures |

Negishi Coupling Studies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its broad scope and functional group tolerance. organic-chemistry.orgnih.gov The versatility of the Negishi coupling allows for the formation of C(sp³)-C(sp²) bonds, which is relevant to the reactivity of this compound. nih.govorganic-chemistry.org

An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with a range of aryl bromides, including those that are sterically and electronically demanding. nih.govorganic-chemistry.orgmit.edu The use of specific biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively promote the desired reductive elimination over undesired β-hydride elimination pathways. nih.govorganic-chemistry.orgmit.edu These reactions can tolerate various functional groups like esters, nitriles, and aldehydes. nih.govorganic-chemistry.orgmit.edu

Stille Coupling Applications

The Stille coupling is a C-C bond-forming reaction between an organostannane and an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orguwindsor.ca A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and the reaction's compatibility with a wide range of functional groups. nih.gov

Initially, the Stille reaction was often limited to aryl iodides, bromides, and triflates at elevated temperatures. nih.gov However, advancements in ligand design, such as the use of electron-rich, bulky phosphine ligands, have enabled milder reaction conditions and an expanded substrate scope, including room temperature couplings of aryl bromides. nih.gov The inclusion of copper(I) salts can also significantly enhance the reactivity of aryl bromides in Stille couplings. nih.govharvard.edu

The general mechanism of the Stille coupling involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination.

Heck Reaction Pathways

The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene in the presence of a base to form a substituted alkene. wikipedia.org This reaction is a powerful tool for the arylation or vinylation of olefins. wikipedia.orgnih.gov

The catalyst system for the Heck reaction typically involves a palladium source such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often with a phosphine ligand. wikipedia.org A base, such as triethylamine (B128534) or potassium carbonate, is required to neutralize the hydrogen halide produced during the reaction. wikipedia.org

The mechanism of the Heck reaction involves the oxidative addition of the palladium(0) catalyst into the aryl-bromide bond. wikipedia.org The resulting palladium(II) complex then coordinates with the alkene, which subsequently inserts into the Pd-C bond. wikipedia.org A β-hydride elimination step then forms the substituted alkene product and a palladium-hydride species, from which the active Pd(0) catalyst is regenerated by the base. libretexts.org The Heck reaction generally exhibits high trans selectivity. organic-chemistry.org

Radical-Based Reaction Mechanisms

The benzylic position of this compound, the carbon atom directly attached to both the aromatic ring and the bromine atom, is a focal point for radical-based reactions. The stability of the intermediate benzylic radical heavily influences these transformation pathways.

The 4-allyloxybenzyl radical is a key intermediate in various transformations. Its formation typically involves the homolytic cleavage of the carbon-bromine bond. This cleavage can be initiated by heat, light (photolysis), or through radical initiator reagents. The C-Br bond is weaker than C-H or C-C bonds, making it susceptible to breaking to form a radical species.

The reactivity of the 4-allyloxybenzyl radical is characterized by several potential pathways:

Dimerization: Two benzylic radicals can combine to form a C-C bond, leading to the formation of 1,2-bis(4-allyloxyphenyl)ethane. This is a common termination step in radical chain reactions.

Abstraction: The radical can abstract an atom (like a hydrogen atom) from a solvent or another molecule to form 4-allyltoluene.

Addition: The radical can add to double bonds, initiating polymerization or other C-C bond-forming reactions. For example, it can participate in Giese coupling reactions with electron-deficient alkenes. organic-chemistry.orgnih.gov

The stability of benzylic radicals compared to other carbon-centered radicals is a well-established principle in organic chemistry, as illustrated by bond dissociation energies (BDEs). While the starting material is a bromide, the stability of the resulting radical is paramount to its formation and subsequent reactions.

Table 1: Comparative Bond Dissociation Energies (BDEs) Illustrating Radical Stability

| Bond Type | Bond Dissociation Energy (kcal/mol) | Resulting Radical Stability |

|---|---|---|

| C₆H₅CH₂–H (Benzylic) | ~88 | High (Resonance Stabilized) |

| (CH₃)₃C–H (Tertiary) | ~93 | Medium |

| (CH₃)₂CH–H (Secondary) | ~96 | Low |

| CH₃CH₂–H (Primary) | ~100 | Very Low |

Note: This table shows C-H bond energies as a proxy for illustrating the inherent stability of the resulting carbon radical. The benzylic radical is significantly more stable than simple alkyl radicals.

Benzyl bromides, including this compound, can undergo transformations initiated by single-electron transfer (SET). nih.gov These processes are central to modern synthetic methods, particularly in the field of photoredox catalysis. In a typical photoredox cycle, a photocatalyst absorbs light and becomes excited. This excited-state catalyst can then act as a potent single-electron reductant, transferring an electron to the benzyl bromide.

This electron transfer populates the antibonding σ* orbital of the C-Br bond, leading to its rapid fragmentation and generating a bromide anion and the 4-allyloxybenzyl radical. nih.gov This method provides a mild and efficient way to generate benzylic radicals without the need for high temperatures or harsh reagents.

A key challenge in the direct single-electron reduction of benzyl halides is their variable and often highly negative reduction potentials. nih.gov To overcome this, cooperative catalysis strategies have been developed. For instance, a nucleophilic catalyst like lutidine can first displace the bromide to form a benzylic lutidinium salt in situ. This salt has a significantly lower reduction potential, making the subsequent electron transfer from the photocatalyst more favorable and expanding the scope of compatible substrates. organic-chemistry.orgnih.gov Once formed via this SET process, the benzylic radical can engage in various synthetic applications, such as coupling with electron-deficient alkenes. organic-chemistry.org

Rearrangement Reactions (e.g., Claisen rearrangement of related allyl aryl ethers)

While this compound itself is primarily a substrate for substitution and radical reactions at the benzylic position, its core structure is that of an allyl aryl ether. This structural motif is susceptible to a powerful pericyclic transformation known as the Claisen rearrangement. wikipedia.orgorganic-chemistry.org

The aromatic Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that occurs upon heating an allyl aryl ether, typically at temperatures above 200 °C. libretexts.orglibretexts.org The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state. libretexts.org

In this process, the allyl group migrates from the ether oxygen to the ortho position of the aromatic ring. This initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to restore the aromaticity of the ring, yielding an o-allylphenol. organic-chemistry.orglibretexts.org The driving force for the reaction is the formation of a stable phenol. wikipedia.org

Mechanism of the Aromatic Claisen Rearrangement:

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Shift: The allyl aryl ether undergoes a concerted rearrangement where the C-O bond is broken and a new C-C bond is formed between the terminal carbon of the allyl group and the ortho carbon of the benzene (B151609) ring. libretexts.org

Intermediate Formation: This step leads to the formation of a 6-allyl-cyclohexa-2,4-dienone intermediate. libretexts.org

Tautomerization (Rearomatization): A proton transfer occurs from the ortho position to the carbonyl oxygen, reforming the aromatic ring and yielding the final o-allylphenol product. organic-chemistry.orglibretexts.org

If both ortho positions on the benzene ring are substituted, the allyl group cannot directly migrate to these positions. In such cases, the allyl group may undergo a subsequent Cope rearrangement, migrating to the para position before tautomerization occurs. organic-chemistry.org The reaction is highly stereospecific and proceeds via a suprafacial pathway. wikipedia.org

Table 2: Typical Conditions for Aromatic Claisen Rearrangement

| Substrate Type | Solvent | Temperature Range (°C) | Catalyst/Additive |

|---|---|---|---|

| Allyl Phenyl Ethers | None (Neat) or High-Boiling Solvents (e.g., Diethylaniline) | 180 - 250 | None (Thermal) |

| Allyl Phenyl Ethers | Ionic Liquids | > 100 | Lewis Acids (e.g., BCl₃) can lower the required temperature |

Note: The specific conditions can vary based on the electronic nature of substituents on the aromatic ring.

Applications of 4 Allyloxybenzyl Bromide in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The presence of both a nucleophile-accepting benzyl (B1604629) bromide and a modifiable allyl group makes 4-allyloxybenzyl bromide an invaluable tool for synthetic chemists. These two functional groups can be addressed sequentially or in concert to construct intricate molecular frameworks.

Synthesis of Calixarene (B151959) Derivatives for Advanced Materials

Calixarenes are macrocyclic compounds formed from the condensation of phenols and aldehydes, possessing a cup-shaped cavity that can host guest molecules. The functionalization of the lower rim of the calixarene scaffold with various substituents allows for the fine-tuning of their properties for specific applications.

This compound can be employed to introduce the allyloxybenzyl group onto the lower rim of a calixarene through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups of the calixarene with a base, followed by nucleophilic substitution with this compound. The resulting allyloxybenzyl-functionalized calixarenes can serve as platforms for the development of advanced materials. The allyl group can be further modified through various reactions, such as epoxidation, dihydroxylation, or polymerization, to create novel materials with tailored properties for applications in sensing, separation, and drug delivery.

| Calixarene Precursor | Reagent | Product | Potential Application |

| p-tert-Butylcalix nih.govarene | This compound, Base | Allyloxybenzyl-functionalized calix nih.govarene | Chemical sensors, Nanocomposites |

| Calix rawdatalibrary.netarene | This compound, Base | Allyloxybenzyl-functionalized calix rawdatalibrary.netarene | Drug delivery systems, Molecular recognition |

Construction of Macrocyclic Scaffolds

Beyond calixarenes, this compound can be utilized as a precursor for the synthesis of other macrocyclic structures. Its difunctional nature allows it to act as a flexible linker or a key component in ring-closing reactions. For instance, the benzyl bromide can react with a bis-nucleophile, while the allyl group can participate in a ring-closing metathesis (RCM) reaction with another alkene-containing fragment to form the macrocycle. This strategy provides a convergent approach to a wide range of macrocyclic scaffolds with potential applications in host-guest chemistry and as synthetic receptors.

Role in Natural Product and Analogue Synthesis

In the realm of natural product synthesis, protecting groups are crucial for masking reactive functional groups to achieve selectivity in subsequent transformations. The 4-allyloxybenzyl group can serve as a protecting group for alcohols, phenols, and carboxylic acids. It is analogous to the commonly used benzyl (Bn) and p-methoxybenzyl (PMB) ethers but offers the distinct advantage of orthogonal deprotection. While benzyl ethers are typically removed by hydrogenolysis and PMB ethers by oxidation, the allyl group of the 4-allyloxybenzyl ether can be selectively cleaved under mild conditions using transition metal catalysts, such as palladium(0) complexes. This orthogonal deprotection strategy is highly valuable in the multi-step synthesis of complex natural products and their analogues, allowing for the selective unmasking of a specific functional group without affecting other protecting groups in the molecule.

| Protecting Group | Typical Deprotection Condition | Orthogonality |

| Benzyl (Bn) | H₂, Pd/C | Sensitive to reduction |

| p-Methoxybenzyl (PMB) | DDQ, TFA | Sensitive to oxidation/acid |

| 4-Allyloxybenzyl | Pd(PPh₃)₄, scavenger | Cleavable in the presence of Bn and PMB |

Prodrug Design and Bioorthogonal Chemistry Applications

The unique chemical properties of the 4-allyloxybenzyl group also lend themselves to applications in medicinal chemistry and chemical biology, particularly in the design of prodrugs and the development of bioorthogonal systems.

Design and Synthesis of Allyl-Caged Prodrugs

A prodrug is an inactive form of a drug that is converted into its active form in the body. "Caging" a drug involves masking its biologically active functional group with a protecting group that can be removed under specific physiological or externally triggered conditions. The 4-allyloxybenzyl group is an excellent candidate for a caging moiety.

A drug containing a hydroxyl or amine group can be rendered inactive by attaching it to the 4-allyloxybenzyl group. The resulting "caged" prodrug would be biologically inert until the allyl group is cleaved. This cleavage can be designed to occur in response to a specific stimulus, leading to the release of the active drug at the desired site of action. This approach can help to reduce systemic toxicity and improve the therapeutic index of potent drugs.

Triggered Release Mechanisms in Bioorthogonal Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes nih.gov. The cleavage of the allyl group from a 4-allyloxybenzyl-caged molecule is a prime example of a bioorthogonal reaction. This cleavage is typically achieved using a palladium catalyst, which is abiotic and does not interfere with biological processes at the low concentrations required.

This triggered release mechanism can be harnessed for various applications in bioorthogonal systems. For instance, a fluorescent probe could be caged with a 4-allyloxybenzyl group, rendering it non-fluorescent. Upon introduction of a palladium catalyst to a specific cellular location, the cage would be removed, and the probe would become fluorescent, allowing for the imaging of specific biological events. Similarly, a caged drug could be administered systemically, and a targeted delivery system could carry the palladium catalyst to a tumor site. The localized activation of the prodrug would then lead to the targeted release of the active therapeutic agent, minimizing off-target effects.

| Trigger | Cleavage Reaction | Released Moiety | Application |

| Palladium(0) catalyst | Allyl ether cleavage | Active drug, Fluorescent probe | Targeted drug delivery, Bio-imaging |

Functional Materials and Polymer Chemistry

Precursor in Photoresist Formulation Development

This compound serves as a crucial precursor in the development of advanced photoresist formulations, which are essential in microlithography for the fabrication of integrated circuits and other microdevices. Photoresists are materials that change their chemical properties when exposed to light. In positive-working photoresists, the exposed regions become more soluble and are removed during development, while in negative-working photoresists, the exposed regions become less soluble.

The utility of this compound in this context stems from its dual functionality. The benzyl bromide group provides a reactive site for incorporation into a polymer backbone or for further chemical modification, while the allyloxy group can participate in cross-linking reactions, which are fundamental to the function of many negative photoresists.

Research in photoresist technology has explored the use of various functional monomers to enhance properties such as sensitivity, resolution, and etching resistance. While direct public-domain examples detailing the specific use of this compound in commercial photoresist formulations are proprietary, the principles of photoresist chemistry suggest its potential role. For instance, polymers containing benzyl bromide moieties can be synthesized and subsequently functionalized. The benzyl bromide group can be used to attach acid-labile protecting groups, a common strategy in chemically amplified resists. Upon exposure to light, a photoacid generator (PAG) releases an acid, which then cleaves the protecting groups, altering the solubility of the polymer.

A hypothetical formulation for a negative-tone photoresist could involve a copolymer synthesized from a monomer derived from this compound and other monomers that provide desirable properties like adhesion and solubility. The following table illustrates a potential composition of such a photoresist.

| Component | Function | Example Material/Compound |

| Polymer Resin | Forms the film and provides structural integrity. | Copolymer of an acrylic monomer and a monomer derived from this compound. |

| Photoacid Generator (PAG) | Generates an acid upon exposure to light. | Onium salts (e.g., sulfonium (B1226848) or iodonium (B1229267) salts). |

| Cross-linker | Forms a network to render the exposed regions insoluble. | The allyloxy groups on the polymer backbone can act as intrinsic cross-linking sites. |

| Solvent | Dissolves the components for spin coating. | Propylene glycol monomethyl ether acetate (B1210297) (PGMEA). |

| Additives | Enhance specific properties like adhesion or reduce defects. | Surfactants, adhesion promoters. |

Monomer in Polymerizable Systems

The structure of this compound, featuring both a polymerizable allyl group and a reactive benzyl bromide, makes it a valuable monomer in the synthesis of functional polymers. The allyl group can participate in various polymerization reactions, including radical polymerization, to form a polymer backbone. The benzyl bromide moiety, which is a versatile functional group, remains pendent to the polymer chain and is available for post-polymerization modification.

The radical polymerization of diallyl monomers, which share structural similarities with compounds derivable from this compound, has been studied. For example, the radical polymerization of N,N-diallylpiperidine bromide results in a cyclolinear polymer containing five- and six-membered rings within the polymer chain e3s-conferences.org. This type of cyclopolymerization is a characteristic of diallyl monomers and can lead to polymers with unique properties. While this compound itself is a mono-allyl monomer, its polymerization can be initiated by radical initiators.

Furthermore, atom transfer radical polymerization (ATRP) has been employed to synthesize well-defined polymers with allyloxy functionalities. For instance, a bis-allyloxy functionalized ATRP initiator has been used to polymerize styrene (B11656) and methyl methacrylate, yielding macromonomers with controlled molecular weights and narrow polydispersity indices researchgate.net. This demonstrates that the allyloxy group is compatible with controlled radical polymerization techniques, which would allow for the synthesis of block copolymers and other complex architectures incorporating the 4-allyloxybenzyl moiety.

The following table summarizes the key aspects of using this compound as a monomer in polymerizable systems.

| Polymerization Technique | Key Features | Potential Polymer Architecture |

| Free Radical Polymerization | Simple and widely used. | Homopolymers and random copolymers. |

| Atom Transfer Radical Polymerization (ATRP) | Controlled polymerization, leading to well-defined polymers. | Block copolymers, star polymers, and other complex architectures. |

| Ring-Opening Polymerization (ROP) | Can be used if the allyl group is part of a cyclic monomer. | Polyesters, polyethers with pendent functional groups. |

The resulting polymers, with their reactive benzyl bromide side chains, are excellent platforms for further functionalization. This allows for the introduction of a wide range of chemical groups, tailoring the polymer's properties for specific applications.

Design of Responsive Polymer Architectures

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. The incorporation of this compound into polymer structures can be a strategic approach to designing such responsive materials.

The benzyl bromide group can be used to introduce moieties that impart responsiveness. For example, it can be reacted with a tertiary amine to introduce a quaternary ammonium (B1175870) salt, which can lead to pH-responsive or ion-responsive behavior. Alternatively, the benzyl bromide can be a precursor for attaching thermoresponsive polymer chains, such as poly(N-isopropylacrylamide) (PNIPAM), via "grafting from" or "grafting to" techniques.

Polymers with pendent allyl groups also offer a route to responsive materials. The allyl double bond can be functionalized post-polymerization, for instance, through thiol-ene click chemistry, to attach stimuli-responsive groups.

Research has shown that polymers containing dialkylamino groups can exhibit thermoresponsive behavior researchgate.net. By modifying the benzyl bromide group of a polymer derived from this compound with a dialkylamine, a new family of thermo-responsive polymers could be synthesized. The lower critical solution temperature (LCST) of these polymers, the temperature above which they become insoluble in a solvent, could be tuned by varying the nature of the alkyl groups on the amine.

The following table outlines potential strategies for designing responsive polymer architectures using this compound.

| Stimulus | Design Strategy | Resulting Polymer Behavior |

| pH | Introduction of ionizable groups (e.g., amines, carboxylic acids) via the benzyl bromide. | Changes in solubility or conformation with pH. |

| Temperature | Grafting of thermoresponsive polymers (e.g., PNIPAM) or introduction of groups that alter polymer-solvent interactions with temperature. | Exhibits a lower critical solution temperature (LCST) or upper critical solution temperature (UCST). |

| Light | Incorporation of photo-cleavable or photo-isomerizable groups. | Changes in polymer structure or properties upon light irradiation. |

Model Compound Synthesis for Mechanistic and Analytical Studies

Investigation of Biomarker Thermal Behavior

Understanding the thermal decomposition pathways of complex organic molecules, such as biomarkers found in fossil fuels, is crucial for geochemistry and petroleum exploration. The synthesis of simpler model compounds that mimic the key structural features of these biomarkers allows for detailed mechanistic studies of their thermal behavior.

This compound can serve as a precursor for the synthesis of such model compounds. The benzyl bromide moiety is a key structural unit in many larger molecules, and its thermal decomposition has been a subject of study. Research on the pyrolysis of benzyl bromide has identified the primary decomposition products and has provided insights into the bond dissociation energies nih.goviaea.orgrsc.org.

By using this compound, researchers can synthesize model compounds that contain both a benzylic C-Br bond and an allyloxy group. The thermal decomposition of these compounds can then be studied to understand how the presence of the allyloxy group influences the stability and fragmentation pattern of the benzyl moiety. Techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can be employed to identify the decomposition products and elucidate the reaction mechanisms.

The following table presents a hypothetical study on the thermal decomposition of a model compound derived from this compound.

| Analytical Technique | Information Obtained | Potential Findings |

| Thermogravimetric Analysis (TGA) | Onset and rate of thermal decomposition. | Determination of the thermal stability of the model compound. |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Identification of the volatile decomposition products. | Elucidation of fragmentation pathways and the influence of the allyloxy group. |

| Isotopic Labeling Studies | Tracing the fate of specific atoms during decomposition. | Confirmation of proposed reaction mechanisms. |

Studies on the thermolysis of benzyl esters have also provided valuable information on decomposition pathways, which can be analogous to the behavior of more complex biomarkers researcher.lifeconicet.gov.ar. The insights gained from studying model compounds derived from this compound can be extrapolated to better understand the maturation and degradation processes of organic matter in geological settings.

Synthesis of Labeled Compounds for Spectroscopic Probes

Labeled compounds, in which one or more atoms are replaced with an isotope (e.g., deuterium (B1214612), carbon-13, or a radioactive isotope), are invaluable tools in mechanistic studies and as spectroscopic probes. The synthesis of such labeled compounds often requires precursors that can be readily modified. This compound, with its reactive benzyl bromide group, is an excellent candidate for this purpose.

For example, isotopically labeled this compound can be synthesized and then used to introduce a labeled benzyl group into a larger molecule. This allows researchers to track the molecule or a fragment of it using techniques like mass spectrometry or NMR spectroscopy. The synthesis of isotopically labeled benzyl bromide compounds from labeled benzene (B151609) rings has been demonstrated, providing a route to labeled precursors scienceopen.com.

Furthermore, the benzyl bromide moiety can be used to attach fluorescent tags or other spectroscopic probes to molecules of interest. This is particularly useful in biological and materials science research for imaging and sensing applications. For instance, a fluorescent dye containing a nucleophilic group can be reacted with this compound to form a fluorescently labeled probe. The allyloxy group can provide an additional site for attachment to a surface or another molecule.

The following table summarizes the applications of labeled compounds derived from this compound as spectroscopic probes.

| Labeling Strategy | Spectroscopic Technique | Application |

| Isotopic Labeling (e.g., ¹³C, ²H) | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | Elucidating reaction mechanisms, metabolic pathways, and molecular structures. |

| Fluorescent Labeling | Fluorescence Spectroscopy, Fluorescence Microscopy | Imaging biological processes, sensing specific analytes, and studying material properties. |

| Spin Labeling (e.g., with a nitroxide radical) | Electron Paramagnetic Resonance (EPR) Spectroscopy | Studying molecular dynamics and protein structures. |

The versatility of this compound as a precursor for labeled compounds makes it a valuable tool for researchers in a wide range of scientific disciplines.

Mechanistic and Theoretical Investigations of 4 Allyloxybenzyl Bromide Reactivity

Elucidation of Reaction Mechanisms

The benzylic position of 4-allyloxybenzyl bromide is prone to a variety of transformations, primarily nucleophilic substitution and metal-mediated cross-coupling reactions. The specific mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and any catalysts employed.

Nucleophilic substitution at the benzylic carbon of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred mechanism is a delicate balance of several factors, including the stability of the carbocation intermediate, the strength of the nucleophile, the nature of the solvent, and steric hindrance at the reaction center.

SN1 Pathway: The SN1 mechanism involves a two-step process initiated by the departure of the bromide leaving group to form a benzylic carbocation intermediate. This intermediate is then attacked by a nucleophile. Benzyl (B1604629) halides are known to undergo SN1 reactions because the resulting benzyl carbocation is stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring. study.comquora.com The 4-allyloxy group, being an electron-donating group through resonance, further stabilizes this carbocation, making the SN1 pathway particularly favorable for this compound. libretexts.org Reactions favoring the SN1 pathway are typically characterized by the use of weak nucleophiles and polar protic solvents, which can solvate both the departing anion and the carbocation intermediate. libretexts.org

SN2 Pathway: The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs. masterorganicchemistry.com For this compound, which is a primary benzylic halide, the SN2 pathway is also viable, especially under conditions that favor it. These conditions include the use of strong nucleophiles and polar aprotic solvents. libretexts.org While the benzylic position is more sterically hindered than a simple methyl halide, the transition state of an SN2 reaction at a benzylic carbon is stabilized by the adjacent π-system of the benzene ring. quora.com

The competition between SN1 and SN2 pathways for substituted benzyl bromides is a well-studied phenomenon. Kinetic studies on the solvolysis of various substituted benzyl bromides have shown that electron-donating groups, such as the methoxy (B1213986) group (analogous to the allyloxy group), accelerate the reaction, which is consistent with the development of positive charge at the benzylic carbon in the transition state of both SN1 and SN2 reactions. koreascience.kr However, the magnitude of this effect can provide insight into the predominant pathway. A strongly curved Hammett plot for the solvolysis of substituted benzyl bromides suggests a change in mechanism from SN2 for electron-withdrawing substituents to SN1 for electron-donating substituents. koreascience.kr

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate Structure | Stabilized benzylic carbocation (enhanced by 4-allyloxy group) | Primary benzylic halide (relatively low steric hindrance) |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone (B3395972), DMF, DMSO) |

| Leaving Group | Good leaving group (Br⁻ is effective for both) | Good leaving group (Br⁻ is effective for both) |

Beyond simple nucleophilic substitution, this compound can participate in reactions involving more complex intermediates.

Organozinc Carbenoids: While direct evidence for the formation of organozinc carbenoids from this compound is not extensively documented, the reactivity of benzylic bromides with zinc can lead to the formation of organozinc reagents. These reagents are valuable intermediates in carbon-carbon bond-forming reactions. The formation of a benzylic zinc reagent from this compound would proceed via oxidative addition of zinc into the carbon-bromine bond. These organozinc intermediates are crucial in reactions like the Negishi coupling.

Benzylic Radicals: this compound can also react via a free radical pathway, particularly under photolytic or radical-initiated conditions. The C-Br bond in the benzylic position is relatively weak and can undergo homolytic cleavage to form a stable benzylic radical. This stability arises from the delocalization of the unpaired electron over the adjacent aromatic ring. Such benzylic radicals are key intermediates in reactions like the Wohl-Ziegler bromination, although in the case of this compound, this would typically be the reverse of its formation. However, the generation of a benzylic radical from this compound can be a key step in certain coupling reactions. For instance, some photocatalytic methods can transform benzyl halides into radicals for subsequent Giese coupling with electron-deficient alkenes. researchgate.net

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which proceed via well-defined catalytic cycles. These cycles typically involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: In a Suzuki-Miyaura coupling, the catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which forms the desired cross-coupled product and regenerates the Pd(0) catalyst. The use of microwave conditions has been shown to be effective for the Suzuki-Miyaura coupling of benzylic bromides. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. For this compound, the catalytic cycle also starts with oxidative addition to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with an alkene, followed by β-hydride elimination to yield the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst. Nickel-catalyzed Heck-type reactions of benzyl chlorides have also been reported and proceed through a similar catalytic cycle. quora.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, and can be extended to benzylic halides. The catalytic cycle involves both palladium and copper catalysts. The palladium cycle is similar to that of the Suzuki and Heck reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. The catalytic cycle for the coupling of this compound would involve the oxidative addition of the bromide to a Pd(0) or Ni(0) catalyst. The resulting organopalladium or organonickel complex then undergoes transmetalation with an organozinc reagent. The final reductive elimination step yields the cross-coupled product and regenerates the active catalyst. researchgate.net

| Coupling Reaction | Step 1: Oxidative Addition | Step 2: Transmetalation | Step 3: Reductive Elimination |

|---|---|---|---|

| Suzuki-Miyaura | 4-Allyloxybenzyl-Pd(II)-Br formation | Transfer of organic group from organoboron reagent to Pd(II) | Formation of C-C bond and regeneration of Pd(0) |

| Heck | 4-Allyloxybenzyl-Pd(II)-Br formation | Migratory insertion of alkene | β-Hydride elimination and regeneration of Pd(0) |

| Sonogashira | 4-Allyloxybenzyl-Pd(II)-Br formation | Transfer of alkynyl group from copper acetylide to Pd(II) | Formation of C-C bond and regeneration of Pd(0) |

| Negishi | 4-Allyloxybenzyl-Pd(II)-Br formation | Transfer of organic group from organozinc reagent to Pd(II) | Formation of C-C bond and regeneration of Pd(0) |

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the reactivity of this compound at a molecular level, complementing experimental findings. Techniques such as Density Functional Theory (DFT) are powerful tools for studying electronic structure, reaction energetics, and transition states.

DFT calculations can be used to determine the electronic properties of this compound, which in turn dictate its reactivity. The distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential can all be calculated.

For this compound, the electron-donating nature of the allyloxy group is expected to increase the electron density in the aromatic ring and at the benzylic position. This has a dual effect: it stabilizes the transition state leading to the benzylic carbocation in an SN1 reaction, and it can also influence the rate of SN2 reactions. Computational studies on substituted benzyl systems have shown that electron-donating groups lead to a looser transition state in SN2 reactions. researchgate.net

The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Calculations on similar substituted aromatic compounds can provide an estimate of how the allyloxy group modulates the electronic structure and reactivity compared to unsubstituted benzyl bromide.

Computational modeling allows for the detailed examination of the reaction pathway, including the structures and energies of reactants, products, intermediates, and transition states.

For the nucleophilic substitution of this compound, computational studies can be performed to model both the SN1 and SN2 pathways.

SN1 Reaction Coordinate: The modeling of the SN1 pathway would involve calculating the energy required to dissociate the C-Br bond to form the 4-allyloxybenzyl carbocation. The geometry of this carbocation would be optimized to show its planar structure and the delocalization of the positive charge. The subsequent low-energy barrier for the attack of a nucleophile can also be modeled. DFT studies on the stability of substituted benzylic carbocations have confirmed that electron-donating groups, like the methoxy group, significantly stabilize the carbocation. kiku.dkrsc.orgnih.govfrontiersin.org This stabilization would be similar for the allyloxy group.